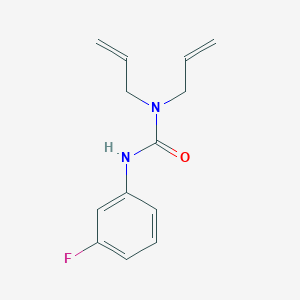
N,N-diallyl-N'-(3-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-N’-(3-fluorophenyl)urea: is an organic compound characterized by the presence of two allyl groups and a 3-fluorophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-N’-(3-fluorophenyl)urea typically involves the reaction of 3-fluoroaniline with diallyl carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea derivative. The reaction conditions generally include a solvent such as dimethylformamide and a temperature range of 60-80°C.
Industrial Production Methods: Industrial production of N,N-diallyl-N’-(3-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N,N-diallyl-N’-(3-fluorophenyl)urea can undergo several types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The urea moiety can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed:
Nucleophilic substitution: Substituted phenylureas.
Oxidation: Epoxides or diols of the allyl groups.
Reduction: Amines derived from the urea moiety.
Scientific Research Applications
Chemistry: N,N-diallyl-N’-(3-fluorophenyl)urea is used as a building block in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and cyclization reactions.
Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It may be explored for its activity against various biological targets, including enzymes and receptors.
Industry: In the industrial sector, N,N-diallyl-N’-(3-fluorophenyl)urea can be used in the production of polymers and advanced materials. Its unique structure allows for the formation of cross-linked networks and other polymeric architectures.
Mechanism of Action
The mechanism of action of N,N-diallyl-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The allyl groups provide additional sites for chemical modification, allowing for the fine-tuning of its biological activity.
Comparison with Similar Compounds
- N,N-diallyl-N’-(4-fluorophenyl)urea
- N,N-diallyl-N’-(2-fluorophenyl)urea
- N,N-diallyl-N’-(3-chlorophenyl)urea
Comparison: N,N-diallyl-N’-(3-fluorophenyl)urea is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct chemical and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPWXZOLFYSUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5276867.png)
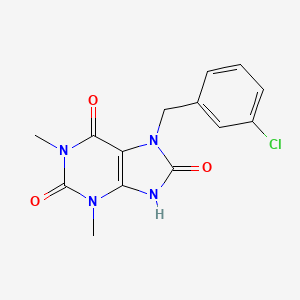
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5276903.png)
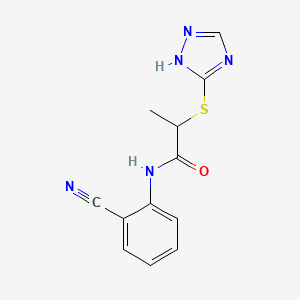
![N-benzyl-N'-[(1-pyrrolidin-1-ylcyclopentyl)methyl]sulfamide](/img/structure/B5276910.png)
![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5276927.png)
![N-[2-methyl-5-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5276932.png)
![4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine](/img/structure/B5276940.png)
![(E)-1-(1-ADAMANTYL)-3-({4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}AMINO)-2-PROPEN-1-ONE](/img/structure/B5276950.png)
![3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE](/img/structure/B5276958.png)
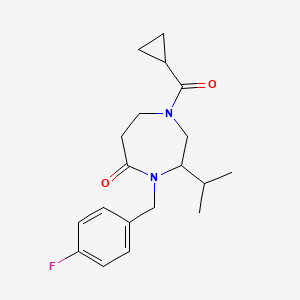
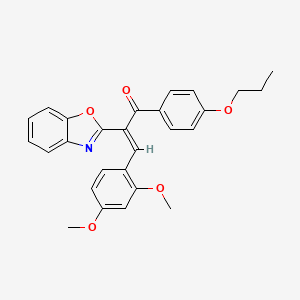
![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5276980.png)

